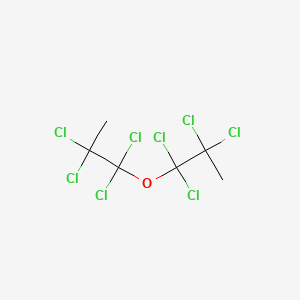
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane is an organic compound characterized by its high chlorine content. This compound is a derivative of propane, where multiple hydrogen atoms are replaced by chlorine atoms, resulting in a highly chlorinated structure. It is typically used in various industrial applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane involves multiple steps of chlorination. The process begins with the chlorination of propane to form intermediate chlorinated products. These intermediates are further chlorinated under controlled conditions to achieve the desired compound. The reaction conditions often involve the use of chlorine gas and a suitable catalyst to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactors where propane is continuously fed and chlorinated. The reaction conditions are carefully monitored to ensure complete chlorination and to avoid the formation of unwanted by-products. The final product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound readily undergoes nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while reduction can yield partially dechlorinated compounds.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. It may also disrupt cellular membranes due to its lipophilic nature, leading to changes in cell permeability and function. The exact pathways and molecular targets can vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrachloroethane: A similar chlorinated compound used as an industrial solvent.
1,1,1,2-Tetrachloroethane: Another isomer with different physical and chemical properties.
1,1,2,3-Tetrachloropropane: A related compound with a different chlorination pattern.
Uniqueness
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane is unique due to its specific chlorination pattern and the presence of the propoxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
25620-55-7 |
|---|---|
Fórmula molecular |
C6H6Cl8O |
Peso molecular |
377.7 g/mol |
Nombre IUPAC |
1,1,2,2-tetrachloro-1-(1,1,2,2-tetrachloropropoxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c1-3(7,8)5(11,12)15-6(13,14)4(2,9)10/h1-2H3 |
Clave InChI |
BTPGHHCUSRODRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(OC(C(C)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


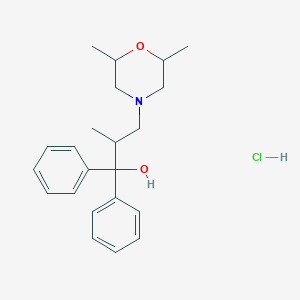

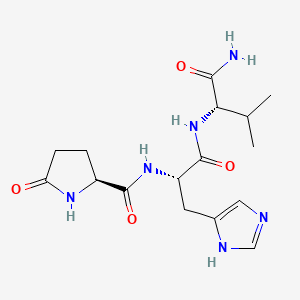
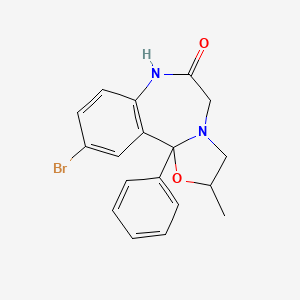
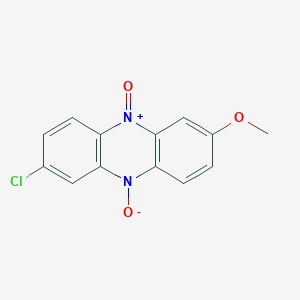
![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14702933.png)

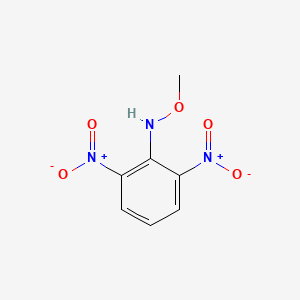
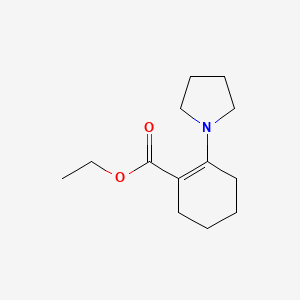
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)
![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)
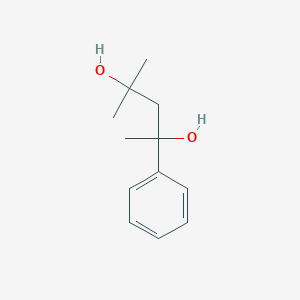
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)

